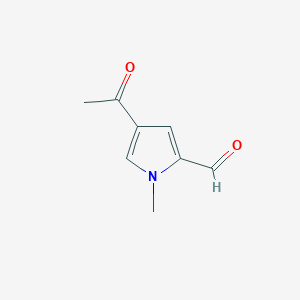

4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde

Vue d'ensemble

Description

“4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C8H9NO2 . It is synthesized via a one-pot Vilsmeier–Haack and subsequent Friedel–Crafts reaction .

Synthesis Analysis

The synthesis of “4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde” involves a one-pot Vilsmeier–Haack and subsequent Friedel–Crafts reaction . The compound was synthesized via a reaction of 2-pyridine-carbonyl-hydrazide with 2-acetyl-thio-phene in ethanol .Molecular Structure Analysis

The molecular structure of “4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde” includes a pyrazole ring that makes dihedral angles of 4.50 (9) and 2.06 (8)°, respectively, with the aldehyde and acetyl groups .Chemical Reactions Analysis

The compound is produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . It is also produced in fermentation procedures .Physical And Chemical Properties Analysis

The compound has a molecular weight of 151.16 . It is a solid at room temperature .Applications De Recherche Scientifique

-

Pharmaceutical Applications

- Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility, and these properties make it a valuable tool for drug design and development .

- The derivatives of pyrrole have shown good cytotoxic activity against some cancer cell lines .

- The synthesis of pyrrole derivatives involves various conventional as well as modern approaches, with a wide range of attractive features and drawbacks pertaining to each approach .

-

Synthesis of Diverse Heterocyclic Compounds

- 4-acetyl-1H-pyrrole-2-carbaldehyde is used in the synthesis of diverse heterocyclic compounds. For example, it’s utilized in the synthesis of 1,3,4‐oxadiazaheterocycles, a class of compounds with potential pharmaceutical applications.

-

Physiological Activities

- Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . These molecules containing this skeleton have various biological functions .

- The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .

-

Food Additive

-

Antioxidative Activity

-

Catalyst for Sulfonylation

-

Chemical Production

-

Fungicides and Antibiotics

-

Anti-inflammatory and Cholesterol Reducing Drugs

-

Antitumor Agents

Propriétés

IUPAC Name |

4-acetyl-1-methylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(11)7-3-8(5-10)9(2)4-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBXRSMVPDNIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506522 | |

| Record name | 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde | |

CAS RN |

75866-91-0 | |

| Record name | 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

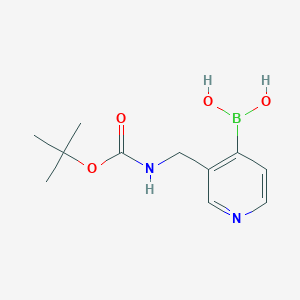

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1337903.png)